251293-28-4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

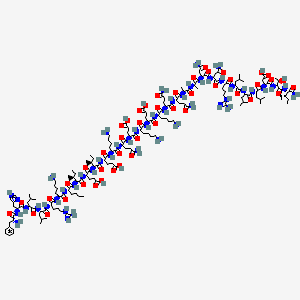

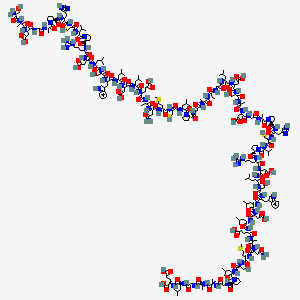

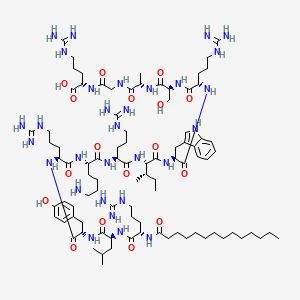

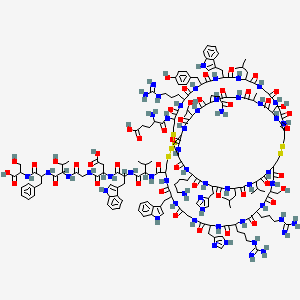

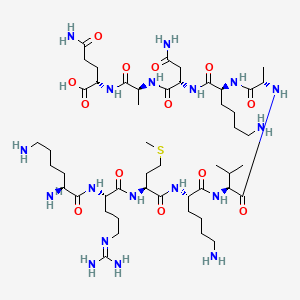

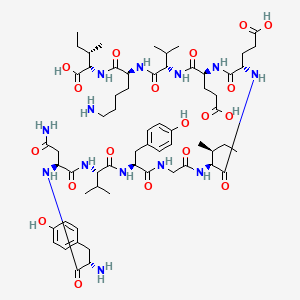

La Urotensina-II es un dodecapeptido cíclico que fue aislado originalmente del urofísis del pez gobio, Gillichthys mirabilis . Se reconoce como uno de los vasoconstrictores más potentes conocidos, superando incluso a la endotelina-1 en su capacidad para constreñir los vasos sanguíneos . La Urotensina-II está ampliamente distribuida en diversas especies, incluidos los humanos, donde desempeña funciones importantes en los sistemas cardiovascular, nervioso, endocrino y renal .

Aplicaciones Científicas De Investigación

La Urotensina-II tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

La Urotensina-II ejerce sus efectos uniéndose al receptor de la Urotensina-II, un receptor acoplado a proteína G. Esta interacción activa varias vías de señalización descendentes, incluidas:

Vía RhoA/ROCK: Interviene en la contracción del músculo liso y la vasoconstricción.

Vía MAPK: Media las respuestas celulares como la proliferación y la diferenciación.

Vía PI3K/AKT: Desempeña un papel en la supervivencia y el metabolismo celular.

La unión de la Urotensina-II a su receptor conduce a la activación de la proteína quinasa C (PKC), que a su vez activa la fosfolipasa C (PLC). Esto da como resultado un aumento en los niveles de calcio intracelular, lo que finalmente provoca vasoconstricción y otros efectos fisiológicos .

Compuestos similares:

Endotelina-1: Otro péptido vasoconstrictor potente con funciones similares pero diferentes interacciones con los receptores.

Somatostatina: Comparte similitudes estructurales con la Urotensina-II y tiene actividades biológicas superpuestas.

Singularidad de la Urotensina-II:

Potencia: La Urotensina-II es más potente que la endotelina-1 en la vasoconstricción.

Especificidad del receptor: Se une específicamente al receptor de la Urotensina-II, lo que da como resultado vías de señalización distintas.

Análisis Bioquímico

Cellular Effects

Urotensin II has been shown to have profound effects on various types of cells and cellular processes. It displays arterio-selective vasoconstriction and vasodilatation in mammals in vitro and in vivo . It also mediates bronchoconstriction . Urotensin II increases the expression of IL-6, IL-1β, VCAM-1, and tissue factor in vitro, exhibiting pro-inflammatory activity .

Molecular Mechanism

The molecular mechanism of Urotensin II involves its binding to the urotensin-II receptor, which is a G protein-coupled receptor. This binding activates a phosphatidylinositol-calcium second messenger system . It also inhibits glucose transport through modulation of NADPH oxidase signaling, which increases levels of reactive oxygen species and decreases phosphorylation of Akt, ERK1/2, and p38 MAPK .

Metabolic Pathways

Urotensin II is involved in the regulation of vasoconstriction

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la Urotensina-II normalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye los siguientes pasos:

Acoplamiento: El primer aminoácido se une a la resina.

Desprotección: Se elimina el grupo protector del aminoácido.

Alargamiento: Se añaden aminoácidos subsiguientes uno por uno, repitiendo los pasos de acoplamiento y desprotección.

Ciclización: El péptido lineal se cicliza para formar la estructura cíclica característica de la Urotensina-II.

Métodos de producción industrial: La producción industrial de la Urotensina-II implica la SPPS a gran escala, que está automatizada para garantizar un alto rendimiento y pureza. El proceso está optimizado para la eficiencia, con un control cuidadoso de las condiciones de reacción como la temperatura, el disolvente y el pH para garantizar el plegamiento y la ciclización correctos del péptido .

Análisis De Reacciones Químicas

Tipos de reacciones: La Urotensina-II experimenta diversas reacciones químicas, incluidas:

Oxidación: El enlace disulfuro entre los residuos de cisteína puede oxidarse.

Reducción: El enlace disulfuro puede reducirse para producir grupos tiol libres.

Sustitución: Los residuos de aminoácidos pueden sustituirse para crear análogos con diferentes actividades biológicas.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno o yodo en condiciones suaves.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Derivados estándar de aminoácidos utilizados en SPPS.

Productos principales:

Urotensina-II oxidada: Mantiene el enlace disulfuro.

Urotensina-II reducida: Contiene grupos tiol libres.

Análogos sustituidos: Variantes con actividades biológicas alteradas.

Comparación Con Compuestos Similares

Endothelin-1: Another potent vasoconstrictor peptide with similar functions but different receptor interactions.

Somatostatin: Shares structural similarities with Urotensin-II and has overlapping biological activities.

Uniqueness of Urotensin-II:

Potency: Urotensin-II is more potent than endothelin-1 in vasoconstriction.

Receptor Specificity: Binds specifically to the urotensin-II receptor, leading to distinct signaling pathways.

Propiedades

Número CAS |

251293-28-4 |

|---|---|

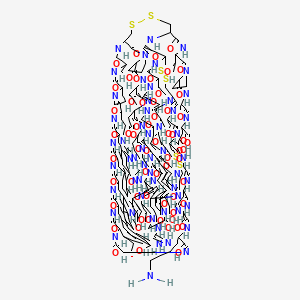

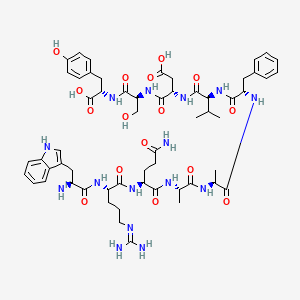

Fórmula molecular |

C64H85N13O18S2 |

Peso molecular |

1388.6 g/mol |

Nombre IUPAC |

(4S)-4-amino-5-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C64H85N13O18S2/c1-33(2)52(64(94)95)75-61(91)48-32-97-96-31-47(73-59(89)46(29-51(82)83)72-62(92)49-17-11-25-77(49)63(93)53(34(3)78)76-54(84)40(66)22-23-50(80)81)60(90)70-43(26-35-12-5-4-6-13-35)56(86)71-45(28-37-30-67-41-15-8-7-14-39(37)41)58(88)68-42(16-9-10-24-65)55(85)69-44(57(87)74-48)27-36-18-20-38(79)21-19-36/h4-8,12-15,18-21,30,33-34,40,42-49,52-53,67,78-79H,9-11,16-17,22-29,31-32,65-66H2,1-3H3,(H,68,88)(H,69,85)(H,70,90)(H,71,86)(H,72,92)(H,73,89)(H,74,87)(H,75,91)(H,76,84)(H,80,81)(H,82,83)(H,94,95)/t34-,40+,42+,43+,44+,45+,46+,47+,48+,49+,52+,53+/m1/s1 |

Clave InChI |

HFNHAPQMXICKCF-USJMABIRSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CCCCN)CC6=CC=C(C=C6)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |

SMILES canónico |

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N |

Secuencia |

One Letter Code: ETPDCFWKYCV (Disulfide bridge: Cys5-Cys7) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Glu27]-PKC (19-36)](/img/structure/B612418.png)

![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)